molecular formula C8H15N3O2 B15358101 N-(2-oxo-2-piperazin-1-ylethyl)acetamide

N-(2-oxo-2-piperazin-1-ylethyl)acetamide

Cat. No.: B15358101
M. Wt: 185.22 g/mol
InChI Key: WVMORXAPMVRMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-piperazin-1-ylethyl)acetamide (CAS 1018557-40-8) is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol . This molecule features a key acetamide-piperazine scaffold, a structure frequently investigated in medicinal chemistry for its potential in drug discovery. Although specific biological data for this exact compound may be limited, its core structure is a recognized pharmacophore in the development of bioactive molecules. Scientific literature indicates that compounds containing the this compound motif, or its close analogs, are of significant research interest. For instance, molecules built on this framework have been synthesized and evaluated for anticonvulsant activity , with some showing effectiveness in animal models of epilepsy. Furthermore, similar 2-(piperazin-1-yl)acetamide analogs have been designed and studied as anti-inflammatory agents and have demonstrated promising antimicrobial and anticancer properties in preliminary research. The piperazine ring and the amide functionality contribute to the molecule's ability to interact with various biological targets, making it a versatile building block for researchers working in areas like neuroscience, oncology, and infectious disease. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N-(2-oxo-2-piperazin-1-ylethyl)acetamide

InChI

InChI=1S/C8H15N3O2/c1-7(12)10-6-8(13)11-4-2-9-3-5-11/h9H,2-6H2,1H3,(H,10,12)

InChI Key

WVMORXAPMVRMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N1CCNCC1

Origin of Product

United States

Scientific Research Applications

N-(2-oxo-2-piperazin-1-ylethyl)acetamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-oxo-2-piperazin-1-ylethyl)acetamide exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares N-(2-oxo-2-piperazin-1-ylethyl)acetamide with key analogs based on substituents, biological activities, and pharmacological profiles:

Compound Name Structural Features Biological Activity Key Findings Reference
N-(2-Oxo-2-piperazin-1-ylethyl)acetamide 2-Oxo-piperazine + acetamide Hypothesized enzyme modulation (e.g., MAO, AChE) Likely enhanced selectivity due to electron-withdrawing oxo group Inferred from
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) Piperazine-sulfonyl + difluorophenyl Antimicrobial (Gram-positive bacteria) IC₅₀: 8.2 µM against S. aureus; superior to standard drugs
N-(4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl)acetamide (Compound 35) Piperazine-sulfonyl + methylphenyl Analgesic Comparable efficacy to paracetamol; reduced inflammatory pain
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Chlorophenyl + pyrazoloquinoxaline MAO-A inhibition IC₅₀: 0.028 mM; 50-fold selectivity over MAO-B
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (Compound 5c) Benzofuran + piperidine Anticonvulsant ED₅₀: 0.055 mmol/kg; comparable to phenytoin
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl + pyridazinone FPR2 agonism Potent calcium mobilization in neutrophils (EC₅₀: <1 µM)

Key Comparative Insights

Enzyme Selectivity: The 2-oxo group in N-(2-oxo-2-piperazin-1-ylethyl)acetamide may enhance selectivity for monoamine oxidases (MAOs) or cholinesterases compared to non-oxidized piperazine analogs like Compound 35 . Chlorophenyl substituents (e.g., in MAO-A inhibitor ) improve target affinity, whereas sulfonyl-piperazine groups (Compound 47) favor antimicrobial activity .

Antimicrobial vs. Neurological Activity :

  • Piperazine-sulfonyl derivatives (Compounds 47–50) exhibit broad-spectrum antimicrobial activity due to sulfonyl electron-withdrawing effects, which disrupt microbial membranes .
  • In contrast, benzofuran-linked acetamides (Compound 5c) target neuronal ion channels, showing anticonvulsant effects via mechanisms akin to phenytoin .

Safety Profiles :

  • Piperazine-containing analogs like N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) show moderate acute toxicity (oral LD₅₀: Category 4) and irritancy (Skin Cat. 2) . The 2-oxo modification may reduce toxicity by altering metabolic pathways.

Q & A

Basic: What are the optimal synthetic routes for N-(2-oxo-2-piperazin-1-ylethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of piperazine derivatives with α-keto acetamide precursors. Key steps include:

  • Step 1: Reacting piperazine with chloroacetyl chloride to form 2-chloro-N-(piperazin-1-yl)acetamide.
  • Step 2: Oxidation of the intermediate using potassium permanganate (KMnO₄) or tert-butyl hydroperoxide (TBHP) to introduce the ketone group.
  • Step 3: Final purification via recrystallization or column chromatography.
    Critical parameters include temperature control (0–5°C for exothermic steps) and pH adjustment to prevent side reactions. Yields can be optimized by using protective groups (e.g., Boc) for sensitive amine functionalities .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments): Employ Taguchi or factorial designs to assess variables like solvent polarity, catalyst loading, and reaction time. For example, using polar aprotic solvents (DMF, DMSO) enhances nucleophilic substitution rates in Step 1.
  • In-line Monitoring: Utilize FTIR or HPLC to track reaction progress and identify intermediates. Adjust stoichiometry dynamically if unreacted starting materials persist beyond 90 minutes.
  • Green Chemistry: Replace TBHP with enzymatic oxidases (e.g., horseradish peroxidase) to reduce waste .

Basic: Which spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include the piperazine NH proton (δ 1.8–2.2 ppm), acetamide carbonyl (δ 170–175 ppm), and α-keto carbonyl (δ 200–210 ppm). Signal splitting patterns verify substituent positions.
  • LC-MS: Confirm molecular weight (MW = 215.23 g/mol) via ESI+ mode; observe [M+H]⁺ at m/z 216.
  • FTIR: Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1720–1750 cm⁻¹ (ketone C=O) .

Q. Advanced: How can ambiguities in spectroscopic data be resolved?

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., piperazine ring protons) through correlation spectroscopy.
  • X-ray Crystallography: Grow single crystals using slow evaporation in ethanol/water (70:30). Refine structures with SHELXL (R-factor < 5%) to confirm bond angles and stereochemistry .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against serine/threonine kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Activity: Use microdilution assays (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Advanced: How to design experiments to elucidate the mechanism of action?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) to target proteins like HDACs or GPCRs.
  • CRISPR-Cas9 Knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Metabolomics: Use LC-HRMS to track downstream metabolite changes (e.g., ATP depletion in apoptosis pathways) .

Basic: What are the recommended storage conditions and stability profiles?

Methodological Answer:

  • Storage: Keep at –20°C in amber vials under argon to prevent oxidation and hydrolysis.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for degradation products (e.g., hydrolyzed piperazine or acetamide fragments) .

Q. Advanced: How to characterize degradation products under stressed conditions?

  • Forced Degradation: Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • HRMS/MSⁿ: Fragment ions help identify breakdown pathways (e.g., cleavage of the α-keto group).
  • QbD (Quality by Design): Develop stability-indicating methods using DOE to predict shelf-life .

Basic: How to assess toxicity with limited available data?

Methodological Answer:

  • In Silico Tools: Use ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity. Focus on structural alerts (e.g., α,β-unsaturated ketones).
  • Zebrafish Embryotoxicity: Dose-response studies (1–100 µM) to evaluate LC₅₀ and teratogenicity.
  • Reactive Metabolite Screening: Incubate with liver microsomes and trap electrophilic intermediates using glutathione .

Q. Advanced: How to address contradictory toxicity findings across studies?

  • Meta-Analysis: Pool data from analogous compounds (e.g., piperazine-containing acetamides) using random-effects models.
  • Mechanistic Toxicology: Employ transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress vs. mitochondrial dysfunction) .

Basic: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets. Prioritize poses with ΔG < –7 kcal/mol.
  • MD Simulations (GROMACS): Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. Advanced: How to refine crystallographic data for structure-based drug design?

  • PHENIX Refinement: Apply TLS (Translation-Libration-Screw) models to improve B-factors.
  • Electron Density Maps (CCP4): Validate ligand placement with 2mFₒ–DFᶜ maps contoured at 1.2σ .

Basic: What structural analogs are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Modification Key SAR Insight
N-(3-nitrophenyl)acetamide derivativeNitro group at meta positionEnhanced kinase inhibition (IC₅₀ ↓ 40%)
Thiophene-substituted analogHeterocyclic replacementImproved microbial activity (MIC ↓ 2×)
Chlorophenyl variantHalogen additionIncreased metabolic stability (t½ ↑ 3h) .

Q. Advanced: How to prioritize analogs for preclinical testing?

  • Multivariate Analysis: Combine potency (IC₅₀), solubility (LogP < 3), and toxicity (TI > 10) into a weighted scoring system.
  • PK/PD Modeling: Simulate human pharmacokinetics using GastroPlus® to predict Cₘₐₓ and AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.